Diethyl ethoxymethylenemalonate chemical properties
Diethyl ethoxymethylenemalonate chemical properties
An In-depth Technical Guide to the Core Chemical Properties of Diethyl Ethoxymethylenemalonate
Introduction
Diethyl ethoxymethylenemalonate (DEEM), also known as ethyl 3-ethoxy-2-(ethoxycarbonyl)acrylate, is a versatile organic compound with the chemical formula C10H16O5.[1][2] It is a key intermediate in various organic syntheses, particularly in the production of heterocyclic compounds, pharmaceuticals, and agrochemicals.[1][3][4][5] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and significant applications, with a focus on its role in drug development and research. DEEM is a colorless to light yellow liquid and is a crucial reagent in well-known reactions such as the Gould-Jacobs reaction for the synthesis of quinolines.[1][2][6][7] Its utility also extends to its role as a Michael acceptor and in Claisen condensations.[3][7]
Physical and Chemical Properties
Diethyl ethoxymethylenemalonate is characterized by the physical and chemical properties summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | References |
| Molecular Formula | C10H16O5 | [1][2] |
| Molecular Weight | 216.23 g/mol | [1][2][8] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Melting Point | -33 °C | [1][2] |
| Boiling Point | 279-283 °C (lit.) | [1][2][6] |
| Density | 1.080 g/mL at 20 °C (lit.) | [1][2][6] |
| Refractive Index (n20/D) | 1.463 | [1][2] |
| Flash Point | 144 °C / 291.2 °F (closed cup) | [9][10] |
| Vapor Pressure | <0.1 hPa | [1][6] |
| Water Solubility | Insoluble | [1][2][10] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297) (slightly) | [1][2] |
| CAS Number | 87-13-8 | [1] |
Key Chemical Reactions and Mechanisms
Diethyl ethoxymethylenemalonate's reactivity is centered around its carbon-carbon double bond and the two ester groups, making it a valuable precursor for a variety of chemical transformations.
The Gould-Jacobs Reaction
The most prominent application of DEEM is in the Gould-Jacobs reaction, a method for synthesizing quinolines and 4-hydroxyquinoline (B1666331) derivatives.[7][11][12] This reaction is particularly important in the synthesis of antimalarial drugs and other bioactive compounds.[12]
The reaction proceeds in several steps:
-
Condensation: An aniline (B41778) or its derivative reacts with diethyl ethoxymethylenemalonate. The amino group of the aniline performs a nucleophilic attack on the double bond of DEEM, followed by the elimination of an ethanol (B145695) molecule to form an anilidomethylenemalonate intermediate.[7][11][12]
-
Cyclization: The intermediate undergoes a thermal intramolecular cyclization (a 6-electron cyclization) to form the quinoline (B57606) ring system, with the loss of a second ethanol molecule.[11][12]
-
Tautomerization: The resulting 4-hydroxy-3-carboalkoxyquinoline exists in tautomeric equilibrium with its 4-oxo form.[11][12]
-
Saponification and Decarboxylation: The ester group can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[11][12]
Caption: The reaction pathway of the Gould-Jacobs synthesis of 4-hydroxyquinolines.
Experimental Protocols
Synthesis of Diethyl Ethoxymethylenemalonate
A common method for the synthesis of DEEM involves the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride (B1165640) and a catalytic amount of anhydrous zinc chloride.[13][14][15][16]
Materials:
-
Diethyl malonate
-
Triethyl orthoformate
-
Acetic anhydride
-
Anhydrous zinc chloride
-
Ether
-
Magnesium sulfate
Procedure:
-
A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), acetic anhydride (2.0 moles), and anhydrous zinc chloride (0.5 g) is prepared in a suitable reaction vessel.[13]
-
The mixture is heated in an oil bath for approximately 6.5 hours, maintaining the internal temperature between 104-113 °C.[13]
-
The mixture is then distilled through a short column over about 3.5 hours, with the pot temperature rising to 124 °C.[13]
-
After allowing the residue to stand at 25 °C for 18 hours, it is diluted with 250 ml of ether and washed thoroughly with water.[13]
-
The combined ether extracts are dried over magnesium sulfate.[13]
-
The final product is obtained by distillation, yielding diethyl ethoxymethylenemalonate.[13]
Caption: A typical experimental workflow for the synthesis of DEEM.
Protocol for the Gould-Jacobs Reaction
The following is a generalized microwave-assisted protocol for the Gould-Jacobs reaction, which often provides improved yields and shorter reaction times compared to conventional heating.[17]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
-
Microwave vial
-
Magnetic stirring bar
-
Acetonitrile (for washing)
Procedure:
-
Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are added to a 2.5 mL microwave vial equipped with a magnetic stirring bar.[17]
-
The vial is sealed and the mixture is heated in a microwave synthesis system to a high temperature (e.g., 250 °C or 300 °C) for a specified time (e.g., 5-10 minutes).[17]
-
After heating, the mixture is cooled to room temperature.[17]
-
The precipitated product is filtered off and washed with ice-cold acetonitrile.[17]
-
The resulting solid is dried under vacuum to yield the quinoline product.[17]
Applications in Research and Drug Development
DEEM's versatile reactivity makes it a valuable building block for a wide range of compounds, particularly in the pharmaceutical industry.
-
Quinolone Antibiotics: DEEM is a crucial intermediate in the synthesis of quinolone and fluoroquinolone antibiotics, such as flumequine (B1672881) and norfloxacin.[1][6][7][14]
-
Antimalarials: The Gould-Jacobs reaction using DEEM is a key step in producing 4-hydroxyquinoline scaffolds, which are central to many antimalarial drugs.[12]
-
Other Pharmaceuticals: It is used in the synthesis of various other therapeutic agents, including the anticancer drug imatinib (B729) mesylate and the antibiotic lomefloxacin.[5]
-
Heterocyclic Chemistry: Beyond quinolines, DEEM is used to synthesize other heterocyclic systems like pyrimidines and pyridones.[1][7]
-
Amino Acid Analysis: It serves as a derivatizing agent for the determination of amino acids using high-performance liquid chromatography (HPLC).[1][6]
Caption: Logical relationships between DEEM's reactivity and its key applications.
Safety Information
Diethyl ethoxymethylenemalonate is considered hazardous and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[9][18][19] It may also cause respiratory irritation.[18][19]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19] Avoid breathing vapors or mists.[9][18]
-
Storage: Store in a cool, dry place below +30°C in a tightly sealed container.[1][6]
Conclusion
Diethyl ethoxymethylenemalonate is a high-value organic intermediate with a rich and versatile chemistry. Its well-defined physical and chemical properties, coupled with its predictable reactivity in key transformations like the Gould-Jacobs reaction, have established it as an indispensable tool for researchers and professionals in organic synthesis and drug development. A thorough understanding of its properties and reaction mechanisms is crucial for leveraging its full potential in the creation of novel pharmaceuticals, agrochemicals, and other complex organic molecules.
References
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- 6. Diethyl ethoxymethylenemalonate CAS#: 87-13-8 [m.chemicalbook.com]
- 7. Diethyl ethoxymethylenemalonate | 87-13-8 | Benchchem [benchchem.com]
- 8. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.es [fishersci.es]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 13. prepchem.com [prepchem.com]
- 14. Page loading... [guidechem.com]
- 15. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]
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